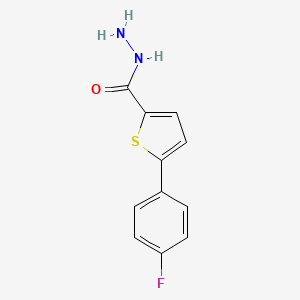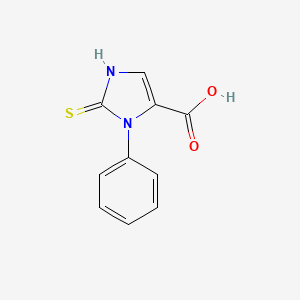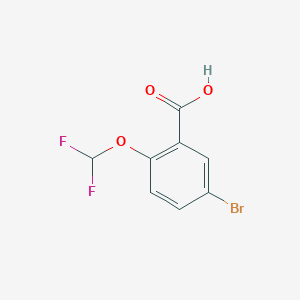
1-(4-(1H-苯并咪唑-1-基)苯基)乙酮
描述
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
苯并咪唑衍生物已被报道具有显著的抗菌活性。例如,Malasala 等人报道了九种有效的抗菌剂,对几种耐药菌(包括耐甲氧西林和耐万古霉素的 S. 金黄色葡萄球菌 )的 MIC 范围为 4–64 μg/ml。
抗分枝杆菌活性
苯并咪唑衍生物也表现出抗分枝杆菌特性。 它们可用于治疗由分枝杆菌引起的疾病 .
抗炎活性
这些化合物被发现具有抗炎特性,使其有可能用于治疗炎症性疾病 .
抗肿瘤活性
抗糖尿病活性
这些化合物被发现具有抗糖尿病特性,可能为治疗糖尿病提供一种新的方法 .
抗过敏活性
苯并咪唑衍生物已被报道具有抗过敏特性,可能为治疗过敏反应提供一种新的选择 .
解热活性
这些化合物被发现具有解热特性,可能为治疗发烧提供一种新的方法 .
抗病毒活性
作用机制
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets depending on their specific structures and functional groups .
Biochemical Pathways
Imidazole derivatives have been shown to affect various biochemical pathways depending on their specific structures and functional groups .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to changes in their conformation and activity.
Cellular Effects
The effects of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in downstream signaling events . These interactions often result in changes in gene expression, protein activity, and cellular responses, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. For instance, prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in long-term changes in cellular metabolism and function . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone in animal models vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
属性
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJQOWRVTLABIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407016 | |
| Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-10-1 | |
| Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)
